molecular formula C19H19FN2O5S2 B2862894 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide CAS No. 863022-62-2

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide

Cat. No.: B2862894
CAS No.: 863022-62-2
M. Wt: 438.49
InChI Key: IYGOFUIAOZKYGR-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide is a synthetically designed benzamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is characterized by its unique molecular architecture, which integrates three distinct pharmacophoric elements: a 4-fluorophenyl group attached to the amide nitrogen, a dimethylsulfamoyl moiety at the para position of the benzamide ring, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene ring) as a second substituent on the amide nitrogen . While specific biological data for this exact compound is limited in the public domain, research on its close structural analogs provides strong evidence of its potential research value. These related benzamide derivatives have demonstrated a range of promising biological activities in preliminary studies, suggesting this compound is a valuable scaffold for investigating novel therapeutic pathways. The documented activities of analogs include inhibition of specific enzymatic activity crucial to cellular signaling, antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus , and anti-inflammatory effects through the modulation of pro-inflammatory cytokines . The presence of the dimethylsulfamoyl group is a common feature in many bioactive molecules and is often associated with influencing potency and selectivity toward biological targets. This product is intended for research applications only and is not approved for diagnostic or therapeutic use. It is strictly for use in laboratory in vitro studies and is not meant for administration to humans or animals .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O5S2/c1-21(2)29(26,27)18-9-3-14(4-10-18)19(23)22(16-7-5-15(20)6-8-16)17-11-12-28(24,25)13-17/h3-12,17H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGOFUIAOZKYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core
Compound Name Substituents on Benzamide Core Key Structural Differences Evidence ID
Target Compound 4-(N,N-Dimethylsulfamoyl), N-(4-fluorophenyl) Unique dimethylsulfamoyl group -
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzamide 4-Fluoro, N-(4-methoxyphenyl) Methoxyphenyl vs. fluorophenyl; lacks sulfamoyl 3
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide 3-Fluoro, N-(4-methylphenyl) Methylphenyl and 3-fluoro substitution 5
4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide 4-(N,N-Diethylsulfamoyl), thienopyrazole substituent Diethylsulfamoyl vs. dimethyl; heterocyclic core 8

Analysis :

  • Fluorophenyl vs. Other Aryl Groups : The 4-fluorophenyl group in the target compound may enhance π-π stacking interactions compared to methoxy or methylphenyl substituents (e.g., ).
Heterocyclic Moieties
  • The 1,1-dioxido-2,3-dihydrothiophen-3-yl group in the target compound is shared with analogs in , and 5. This moiety introduces a conformationally restricted sulfone, which can improve binding specificity compared to non-cyclic sulfonamides .
Spectral and Physicochemical Data
  • IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm the thione tautomer in dihydrothiophene-containing analogs .
  • NMR : The fluorophenyl group would show characteristic ¹⁹F NMR shifts, distinct from methoxy or methylphenyl analogs .

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